molecular formula C10H18Cl2FN3O B15279714 (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride

(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B15279714
M. Wt: 286.17 g/mol
InChI Key: RGBXZQQTCCTMBW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.

    Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety is attached through a condensation reaction involving 5-methylisoxazole and a suitable aldehyde or ketone.

    Formation of the Final Compound: The final compound is obtained by reacting the intermediate with methanamine under controlled conditions, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the fluoro group or the isoxazole ring, resulting in defluorination or ring-opening products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Defluorinated or ring-opened products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter signaling and inflammatory response pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride
  • (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine sulfate
  • (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine phosphate

Uniqueness

The uniqueness of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride lies in its specific combination of functional groups and structural features. The presence of the fluoro group and the methylisoxazole moiety imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H18Cl2FN3O

Molecular Weight

286.17 g/mol

IUPAC Name

[4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H

InChI Key

RGBXZQQTCCTMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl

Origin of Product

United States

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